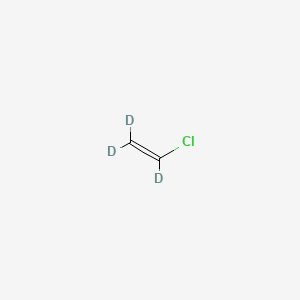

Vinyl chloride-d3

Description

Significance of Isotopic Labeling in Mechanistic and Quantitative Studies

Isotopic labeling is a cornerstone of mechanistic chemistry, offering a window into the intricate dance of atoms during a chemical transformation. By replacing specific hydrogen atoms with deuterium (B1214612), researchers can track the fate of these labeled positions, providing direct evidence for proposed reaction pathways and the formation of transient intermediates. ias.ac.innumberanalytics.com This approach is particularly powerful for studying reactions with complex rearrangements or those that are otherwise difficult to observe. ias.ac.in The difference in bond energy between a carbon-hydrogen and a carbon-deuterium bond can also lead to a "kinetic isotope effect," where the rate of a reaction is altered. nih.gov Quantifying this effect provides profound insights into the transition state of a reaction, the step that governs its speed and outcome. ias.ac.in

In the realm of quantitative analysis, stable isotope-labeled compounds, such as those containing deuterium, are the gold standard for accuracy and precision. nih.gov Techniques like isotope dilution mass spectrometry utilize a known quantity of a deuterated analogue of the analyte as an internal standard. researchgate.net Because the labeled standard is chemically identical to the target compound, it experiences the same behavior during sample preparation and analysis, effectively correcting for any losses or variations. itrcweb.org This allows for exceptionally sensitive and reliable quantification of trace amounts of substances in complex mixtures, a critical capability in fields ranging from environmental monitoring to proteomics. researchgate.netcreative-proteomics.com

Rationale for the Specific Isotopic Labeling of Vinyl Chloride-d3 for Research Applications

Vinyl chloride, a significant industrial chemical primarily used in the production of polyvinyl chloride (PVC), is also a known environmental contaminant and carcinogen. westlake.comnih.govnih.gov Understanding its fate in the environment, its metabolic pathways in biological systems, and accurately quantifying its presence at trace levels are of paramount importance. This compound, in which the three hydrogen atoms are replaced with deuterium, serves as an essential tool for this research. sigmaaldrich.comnih.gov

The primary application of this compound is as an internal standard for the quantitative analysis of vinyl chloride in environmental samples, such as water and soil. isotope.comepa.govepa.gov Its use in isotope dilution methods coupled with gas chromatography-mass spectrometry (GC/MS) allows for highly accurate and sensitive measurements, which are crucial for regulatory monitoring and remediation assessment. itrcweb.orgepa.govsynectics.net The distinct mass of this compound allows it to be easily differentiated from the unlabeled vinyl chloride by the mass spectrometer, ensuring unambiguous identification and quantification. wikipedia.org

Furthermore, studying the transformation and degradation of vinyl chloride in the environment is critical. Isotopic labeling can help elucidate the mechanisms of these degradation processes, whether they are biotic or abiotic. nih.gov For instance, by using labeled vinyl chloride, researchers can track the pathways of its breakdown and identify the resulting products, contributing to a better understanding of its environmental persistence and the potential for natural attenuation. nih.gov

Historical Context of Deuterated Analogues in Environmental and Analytical Sciences Research

The use of deuterated compounds in scientific research has a rich history, dating back to the discovery of deuterium by Harold Urey in 1931. wikipedia.org Initially, applications were focused on fundamental studies of reaction mechanisms and kinetics in organic chemistry. rsc.org However, as analytical instrumentation, particularly mass spectrometry, became more sophisticated and accessible, the utility of deuterated analogues in environmental and analytical sciences became increasingly apparent. wikipedia.org

In the mid-20th century, concerns about environmental pollution began to rise, driving the need for more sensitive and reliable analytical methods to detect and quantify trace levels of contaminants. wikipedia.org The development of isotope dilution analysis using deuterated standards provided a robust solution to many of the challenges faced by analytical chemists, such as matrix effects and analyte loss during sample workup. researchgate.net This approach significantly improved the accuracy and precision of environmental analyses.

The use of deuterated compounds, including precursors to this compound, became more widespread with the establishment of regulatory frameworks for environmental protection, which demanded high-quality analytical data. epa.govcdc.gov The synthesis and application of a wide range of deuterated environmental contaminants and their metabolites have since become standard practice in analytical laboratories worldwide, underpinning efforts to monitor and protect the environment. zeochem.com

Physical and Chemical Properties of Vinyl Chloride and its Deuterated Analog

| Property | Vinyl Chloride | This compound |

| Molecular Formula | C₂H₃Cl | C₂D₃Cl |

| Molecular Weight | 62.50 g/mol nih.gov | 65.52 g/mol nih.govchemicalbook.com |

| Boiling Point | -13.4 °C westlake.com | -13.4 °C chemicalbook.com |

| Melting Point | -153.8 °C westlake.com | -153.8 °C chemicalbook.com |

| CAS Number | 75-01-4 isotope.com | 6745-35-3 isotope.comchemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-1,2,2-trideuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl/c1-2-3/h2H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHJMEDXRYGGRV-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986722 | |

| Record name | Chloro(~2~H_3_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6745-35-3 | |

| Record name | Ethene-d3, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(~2~H_3_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl chloride-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment Strategies for Vinyl Chloride D3

Precursor Synthesis and Deuterium (B1214612) Incorporation Pathways for Vinyl Chloride-d3

The synthesis of this compound fundamentally relies on the introduction of deuterium atoms into a suitable precursor molecule. A common precursor for vinyl chloride production is 1,2-dichloroethane (B1671644) (EDC). wikipedia.orgpvc.org Therefore, the synthesis of deuterated EDC is a primary step.

Deuterium incorporation can be achieved through various methods, including H-D exchange reactions. These reactions often utilize a deuterium source like deuterium oxide (D₂O) in the presence of a catalyst. mdpi.comgoogle.com For instance, palladium on carbon (Pd/C) has been shown to facilitate H-D exchange in organic molecules. mdpi.com The efficiency and selectivity of this exchange can be influenced by reaction conditions such as temperature and the choice of catalyst. mdpi.comacs.org

Another pathway involves the use of deuterated starting materials. For example, the synthesis could start from deuterated acetylene (B1199291) (C₂D₂) which then undergoes hydrochlorination. wikipedia.orgou.edu Alternatively, deuterated ethylene (B1197577) (C₂D₄) can be chlorinated to produce deuterated 1,2-dichloroethane (C₂D₄Cl₂), which is then dehydrochlorinated to yield this compound. wikipedia.org The choice of pathway often depends on the availability and cost of the deuterated precursors.

Catalytic and Non-Catalytic Routes for this compound Production

Both catalytic and non-catalytic methods are employed in the synthesis of vinyl chloride from its precursors, and these can be adapted for the production of this compound.

Catalytic Routes: The hydrochlorination of acetylene to vinyl chloride is a well-established catalytic process, historically using mercuric chloride on an active carbon support. wikipedia.orgou.eduijasre.net While effective, the toxicity of mercury has driven research into alternative catalysts. nih.govscm.com Gold- and platinum-based catalysts, particularly single-atom catalysts on carbon supports, have shown high activity and stability for this reaction. nih.govscm.com For the synthesis of this compound from deuterated acetylene, these catalytic systems can be employed.

The oxychlorination of ethylene is another significant catalytic route for producing the precursor EDC. acs.orgusf.edu This process typically uses copper chloride-based catalysts. acs.orgusf.edu By using deuterated ethylene, this method can be adapted to produce deuterated EDC, which is then pyrolyzed to this compound.

Non-Catalytic Routes: The primary non-catalytic route to vinyl chloride is the thermal decomposition (pyrolysis) of 1,2-dichloroethane (EDC). wikipedia.org This process involves heating EDC to high temperatures, causing it to eliminate hydrogen chloride and form vinyl chloride. wikipedia.org To produce this compound, deuterated EDC is subjected to the same thermal cracking process. This method is a major industrial route for vinyl chloride production and is directly applicable to its deuterated analogue. wikipedia.org

Purification and Isotopic Purity Assessment Techniques for Research-Grade this compound

Achieving high chemical and isotopic purity is critical for the use of this compound as a research-grade standard. fujifilm.com

Purification Techniques: Following synthesis, crude this compound contains unreacted precursors, byproducts, and potentially other chlorinated hydrocarbons. wikipedia.org Distillation is a primary method for purification. google.com Fractional distillation at high pressure can effectively separate vinyl chloride from impurities like hydrogen chloride and unreacted dichloroethane. google.com Other purification methods may involve washing with acidic or basic solutions to remove specific impurities. google.com For instance, treatment with sulfuric acid has been used to remove butadiene, a common impurity that can inhibit polymerization. google.com

Isotopic Purity Assessment: The isotopic purity of the final product is a key quality parameter. Mass spectrometry (MS) is the principal technique for this assessment. researchgate.net By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of this compound compared to partially deuterated or non-deuterated species can be determined. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is often used to separate the analyte from any remaining impurities before isotopic analysis. a2gov.orgepa.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²H NMR, is another powerful tool. mdpi.comepj-conferences.org ¹H NMR can be used to quantify any residual protons, while ²H NMR confirms the presence and location of deuterium atoms. mdpi.com The combination of these techniques provides a comprehensive assessment of both chemical and isotopic purity. Commercial suppliers of this compound often report isotopic enrichment levels of 98 atom % D or higher. cdnisotopes.comsigmaaldrich.com

Scalability and Yield Optimization in this compound Synthesis

The scalability of this compound synthesis is an important consideration for ensuring a reliable supply for research and analytical applications.

Scalability: The established industrial processes for vinyl chloride production, such as the thermal cracking of EDC, are inherently scalable. wikipedia.org Adapting these large-scale processes for the synthesis of a deuterated compound requires careful management of the more expensive deuterated precursors to minimize losses. ou.edu Continuous flow synthesis has been explored for related reactions, offering potential for improved control and scalability compared to batch processes. organic-chemistry.org

Advanced Analytical Methodologies Employing Vinyl Chloride D3 As an Internal Standard

Quantification of Vinyl Chloride in Complex Environmental and Research Matrices Using Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard, such as vinyl chloride-d3, to a sample before analysis. a2gov.orgepa.gov This standard, being chemically identical to the analyte of interest (vinyl chloride), experiences the same effects during sample preparation, extraction, and analysis. mdpi.comresearchgate.net By measuring the ratio of the unlabeled analyte to the labeled standard, analysts can accurately determine the concentration of the target compound, effectively compensating for any losses or variations that may occur during the analytical process. itrcweb.orgwuxiapptec.com This approach is particularly valuable for analyzing complex matrices where the recovery of the analyte can be variable and difficult to control. mdpi.comresearchgate.netepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development with this compound as an Internal Standard

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile organic compounds (VOCs) like vinyl chloride. epa.govepa.govsynectics.net The development of GC-MS methods incorporating this compound as an internal standard is crucial for achieving accurate and reliable quantification, especially in complex environmental samples. epa.govusgs.gov The use of a deuterated standard helps to correct for variability in the analytical process, including inconsistencies in sample injection, purging efficiency, and instrument response. mdpi.comresearchgate.netresearchgate.net

Several U.S. Environmental Protection Agency (EPA) methods, such as Method 8260, utilize this approach for the determination of volatile organic compounds in various matrices, including water, soil, and waste. epa.govepa.gov These methods often involve a purge-and-trap system to extract the volatile compounds from the sample matrix, followed by separation on a gas chromatograph and detection by a mass spectrometer. epa.govsynectics.net The addition of this compound at a known concentration before the purge-and-trap step allows for the correction of any analyte loss during this process. epa.govusgs.gov

The effectiveness of this compound as an internal standard is demonstrated by its ability to co-elute or elute very closely with the native vinyl chloride, ensuring that both compounds are subjected to similar conditions throughout the analysis. shimadzu.com This co-elution is critical for accurate quantification, as it minimizes the impact of any chromatographic variations.

A typical GC-MS method development process involving this compound would include the following steps:

Standard Preparation: Preparation of calibration standards containing known concentrations of vinyl chloride and a fixed concentration of this compound. usgs.gov

Instrument Calibration: Analysis of the calibration standards to establish a response curve, which plots the ratio of the vinyl chloride peak area to the this compound peak area against the concentration of vinyl chloride. publisso.de

Sample Analysis: Addition of a known amount of this compound to the unknown sample, followed by analysis using the calibrated GC-MS system.

Quantification: Calculation of the vinyl chloride concentration in the sample based on the measured peak area ratio and the calibration curve.

The table below summarizes typical parameters for a GC-MS method utilizing this compound.

| Parameter | Value |

| Internal Standard | This compound |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Preparation | Purge-and-Trap or Headspace Analysis epa.govshimadzu.com |

| Calibration | Internal Standard Calibration using a series of standards containing vinyl chloride and a fixed concentration of this compound publisso.de |

| Quantification | Based on the ratio of the peak area of vinyl chloride to the peak area of this compound |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for this compound Integration

While GC-MS is the more traditional technique for volatile compounds like vinyl chloride, liquid chromatography-mass spectrometry (LC-MS) has also found applications, particularly in specific research contexts. nih.govnih.gov LC-MS is a powerful tool for analyzing a wide range of compounds and can be adapted for the analysis of vinyl chloride-related adducts in biological matrices. nih.govnih.govrsc.org The integration of this compound in LC-MS methods follows the same principle of isotope dilution to ensure accurate quantification. wuxiapptec.com

Research has shown the development of LC-MS/MS methods for the analysis of DNA adducts formed from vinyl chloride exposure. nih.govnih.gov In these studies, isotopically labeled standards, including those related to vinyl chloride, are essential for accurate quantification of the adducts in complex biological samples like tissue DNA. nih.govnih.gov The use of an internal standard like a deuterated analog compensates for matrix effects and variations in extraction efficiency and instrument response, which are common challenges in bioanalysis. wuxiapptec.com

For instance, a study on the detection of N2,3-ethenoguanine, a DNA adduct of vinyl chloride, utilized LC-MS/MS with an internal standard to achieve sensitive and accurate measurements in rat tissues. nih.gov The internal standard helps to correct for any losses during the complex sample preparation process, which can include DNA hydrolysis and purification steps. nih.gov

The table below outlines the key aspects of LC-MS applications incorporating this compound or related isotopic standards.

| Feature | Description |

| Application Area | Bioanalysis, particularly the study of DNA adducts resulting from vinyl chloride exposure. nih.govnih.gov |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov |

| Internal Standard | Isotopically labeled analogs of the target analytes (e.g., deuterated or ¹³C-labeled). nih.govnih.gov |

| Sample Preparation | Often involves complex procedures like DNA extraction, hydrolysis, and purification. nih.gov |

| Benefit of Internal Standard | Compensates for analyte loss during sample preparation and mitigates matrix effects during LC-MS analysis. wuxiapptec.com |

Validation of Analytical Methods Incorporating this compound in Environmental and Laboratory Settings

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.net For methods incorporating this compound, validation demonstrates the accuracy, precision, and robustness of the quantification of vinyl chloride in specific matrices. usgs.gov This process is essential for regulatory compliance and for ensuring the reliability of data in both environmental monitoring and laboratory research. nj.goveurachem.org

Key validation parameters for analytical methods using this compound as an internal standard include:

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials or by spiking known amounts of vinyl chloride into blank matrices and measuring the recovery. The use of this compound helps to achieve high accuracy by correcting for recovery losses. tandfonline.com

Precision: The degree of agreement among independent measurements under specified conditions. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. The internal standard method significantly improves precision by compensating for random variations in the analytical process. researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated using standards containing varying concentrations of vinyl chloride and a constant concentration of this compound.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are determined statistically from the analysis of low-level samples.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as changes in temperature, flow rates, or reagent concentrations.

Data from validation studies provide confidence in the analytical results and ensure that the method is fit for its intended use. nj.gov For example, a validation report for the analysis of volatile organic compounds in groundwater might show that the recovery of this compound falls within acceptable quality control limits, indicating that the method is performing correctly. epa.gov

Role of this compound in Quality Assurance and Quality Control (QA/QC) in Analytical Research

This compound plays a crucial role in the quality assurance and quality control (QA/QC) of analytical research involving the quantification of vinyl chloride. nj.goveurachem.org QA/QC procedures are essential for ensuring that analytical data are of known and documented quality. nj.gov The use of deuterated monitoring compounds (DMCs) like this compound is a key component of these programs. nj.govnemc.us

In analytical laboratories, this compound is used as a surrogate or internal standard to monitor the performance of the entire analytical method, from sample preparation to instrumental analysis. usgs.gov It is added to samples, blanks, and quality control standards to provide a continuous check on the method's performance. usgs.gov

Key QA/QC applications of this compound include:

Monitoring for Matrix Effects: Complex sample matrices can suppress or enhance the instrument's response to the analyte. Since this compound behaves almost identically to vinyl chloride, it can be used to correct for these matrix-induced variations. epa.gov

Assessing Recovery: The recovery of the internal standard is a direct measure of the efficiency of the sample preparation and analysis process. Low or highly variable recoveries can indicate problems with the method that need to be addressed. epa.gov

Ensuring Data Reliability: By providing a constant reference point, this compound helps to ensure the long-term stability and reliability of the analytical method. This is particularly important for large-scale environmental monitoring programs or long-term research studies. eurachem.org

Method Performance Verification: The consistent recovery of this compound within established control limits provides evidence that the analytical system is functioning correctly. nj.gov Deviations from these limits can trigger corrective actions, such as instrument maintenance or recalibration. epa.gov

The use of deuterated internal standards like this compound is often a requirement of standardized analytical methods, such as those published by the U.S. EPA. a2gov.orgepa.gov These methods specify the use of internal standards and provide acceptance criteria for their recovery, ensuring a consistent level of quality across different laboratories. nj.gov

Development of Novel Detection and Quantification Techniques Utilizing this compound

The use of this compound is not limited to established analytical methods. It also plays a role in the development of new and improved techniques for the detection and quantification of vinyl chloride. mdpi.comresearchgate.net Researchers are continually seeking to develop methods that are more sensitive, selective, and efficient.

One area of development is in the application of different analytical platforms. While GC-MS is the most common technique, other methods are being explored. For example, novel techniques like Direct Analysis in Real Time (DART) coupled with time-of-flight mass spectrometry (TOFMS) have been investigated for the analysis of various compounds, including those related to vinyl polymers. core.ac.uk The principles of isotope dilution with standards like this compound would be applicable to such new methods to ensure accurate quantification.

Another area of research focuses on improving the sample introduction and pre-concentration steps. For instance, dynamic headspace analysis combined with capillary GC-MS has been developed for the determination of ultra-trace levels of vinyl chloride in water samples. researchgate.net While this specific study did not explicitly mention this compound, the incorporation of an internal standard would be a logical step to enhance the quantitative accuracy of such a sensitive method.

Furthermore, advancements in mass spectrometry, such as the use of high-resolution mass spectrometry (HRMS), can provide enhanced selectivity and sensitivity. When combined with isotope dilution using this compound, these advanced techniques can lead to highly accurate and reliable methods for the quantification of vinyl chloride, even in the most challenging sample matrices.

The development of new analytical methods often involves a rigorous validation process, where the performance of the method is thoroughly evaluated. researchgate.net The use of this compound as an internal standard is an integral part of this validation, providing a benchmark against which the accuracy and precision of the new method can be assessed. usgs.gov

Mechanistic Investigations and Kinetic Isotope Effect Kie Studies with Vinyl Chloride D3

Elucidation of Reaction Mechanisms via Primary Kinetic Isotope Effects (KIEs) of Vinyl Chloride-d3

The primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. researchgate.netwikipedia.org The magnitude of the PKIE, typically expressed as the ratio of the rate constants (kH/kD), offers critical information about the transition state. princeton.edu A significant PKIE (typically > 2) is strong evidence that the C-H (or C-D) bond is undergoing cleavage in the slowest step of the reaction sequence. researchgate.netprinceton.edu

A notable example where isotopic labeling provides mechanistic clarity is in the hydrochlorination of acetylene (B1199291) to produce vinyl chloride. Studies involving the reaction of deuterium (B1214612) chloride (DCl) with acetylene, catalyzed by platinum(II) chloro complexes, have been particularly revealing. researchgate.netacs.org In these investigations, a large kinetic isotope effect of kHCl/kDCl = 3.7 ± 0.4 was determined experimentally. acs.org

This substantial KIE value strongly suggests that the cleavage of the H-Cl (or D-Cl) bond is integral to the rate-limiting step of the reaction. acs.org The mechanism proposed involves the chloroplatination of a π-coordinated acetylene molecule, which is the rate-limiting step. The reaction proceeds via a trans-addition of the hydrogen and chlorine atoms across the triple bond. acs.org The magnitude of the KIE is sensitive to the geometry of the transition state; a linear and symmetric transfer of the hydrogen atom between the donor and acceptor results in the maximum possible KIE. acs.org Any deviation from this geometry or from thermoneutrality leads to a smaller KIE value. acs.org

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Experimental KIE (kHCl/kDCl) | 3.7 ± 0.4 | Kinetic Measurement | acs.org |

| Computational KIE (kHCl/kDCl) | 3.1 | DFT Calculation | acs.org |

Secondary Kinetic Isotope Effects and Steric Influence in Reactions Involving this compound

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken or formed in the rate-determining step. wikipedia.orgprinceton.edu Although smaller than PKIEs, SKIEs provide valuable information about changes in hybridization or the steric environment at the labeled position during the reaction. wikipedia.orgprinceton.edu An SKIE can be normal (kH/kD > 1) or inverse (kH/kD < 1).

A significant secondary β-deuterium isotope effect was observed in the solvolysis of β-styryl trifluoromethanesulphonate, a reaction that proceeds through a vinyl cation intermediate. The measured kH/kD was 1.42, a value much larger than those typically seen for the formation of standard carbocations. rsc.org This large β-effect points to the electronic demands and structure of the transient vinyl cation. For reactions involving this compound, a similar analysis of the β-deuterium SKIE could reveal details about the charge development at the carbon atoms in the transition state. For instance, a change in hybridization from sp² to sp³ typically results in an inverse SKIE (kH/kD ≈ 0.8-0.9), while a change from sp³ to sp² produces a normal SKIE (kH/kD ≈ 1.1-1.2). wikipedia.org

Steric effects also play a crucial role in determining reaction rates and pathways. numberanalytics.com Steric hindrance arises from the spatial arrangement of atoms, where bulky groups can impede the approach of a reactant to the reaction center. numberanalytics.com In reactions involving vinyl chloride, the size of the chlorine atom and any substituents on the vinyl group can influence the accessibility of the double bond or the C-Cl bond to attacking reagents. For instance, in transition-metal-catalyzed reactions, the steric bulk of ligands attached to the metal center can affect reactivity and selectivity. wgtn.ac.nz The interplay between these steric factors and the electronic effects probed by SKIEs provides a more complete picture of the reaction's transition state.

| Reaction Type | Isotopic Position | Typical kH/kD Value | Inference | Reference |

|---|---|---|---|---|

| sp³ → sp² Rehybridization | α-carbon | ~1.1 - 1.2 | Normal SKIE | wikipedia.org |

| sp² → sp³ Rehybridization | α-carbon | ~0.8 - 0.9 | Inverse SKIE | wikipedia.org |

| Vinyl Cation Formation (Solvolysis) | β-deuterium | 1.42 | Large Normal SKIE | rsc.org |

Mechanistic Pathways of Vinyl Chloride Transformation and Degradation Probed by this compound Tracing

Isotopic labeling is a definitive method for tracing the metabolic and environmental fate of molecules. While many studies have utilized ¹³C-labeled vinyl chloride, the principles of isotopic tracing are identical for this compound. Stable Isotope Probing (SIP) is a powerful technique used to track the assimilation of a labeled substrate into the biomass of microorganisms. nih.gov

In the context of environmental remediation, SIP with ¹³C-vinyl chloride has been used to identify the specific microorganisms responsible for its degradation in contaminated groundwater. nih.gov By supplying a microbial culture with ¹³C-labeled vinyl chloride and subsequently analyzing the DNA, researchers can identify which organisms have incorporated the ¹³C into their genetic material. This approach has successfully identified genera such as Nocardioides, Brevundimonas, Tissierella, and Rhodoferax as being capable of assimilating carbon from vinyl chloride. nih.gov

Furthermore, isotopic analysis can distinguish between different degradation mechanisms. The kinetic isotope effects associated with aerobic versus anaerobic degradation of vinyl chloride are different. Anaerobic reductive dechlorination involves the cleavage of the C-Cl bond, which results in a larger carbon KIE (1.03) compared to aerobic degradation (1.01), which proceeds via epoxidation of the C=C double bond. nih.gov This difference in isotopic fractionation allows scientists to determine which degradation pathway is occurring at a contaminated site. nih.gov Using this compound in similar studies could provide complementary information on the role of C-H bond cleavage in specific degradation pathways.

| Phylotype | Method of Identification | Reference |

|---|---|---|

| Nocardioides | ¹³C-SIP and High-Throughput Sequencing | nih.gov |

| Brevundimonas | ¹³C-SIP and High-Throughput Sequencing | nih.gov |

| Tissierella | ¹³C-SIP and High-Throughput Sequencing | nih.gov |

| Rhodoferax | ¹³C-SIP and High-Throughput Sequencing | nih.gov |

Computational Chemistry Approaches to Predict and Interpret KIEs for this compound Reactions

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting kinetic isotope effects. acs.orgacs.org These theoretical calculations complement experimental studies by providing detailed models of reaction energy surfaces, transition state geometries, and vibrational frequencies, which are the basis of KIEs. osti.gov

The accuracy of a computed KIE depends heavily on the chosen theoretical method (functional) and basis set. rsc.org Researchers often perform benchmarking studies to identify the most reliable and cost-effective computational level for a specific reaction class. For example, in studies of dehalogenation reactions, functionals like MN15-L and PBE0-D3(BJ) have been shown to provide accurate predictions of activation energies and KIEs. rsc.org

In the acetylene hydrochlorination reaction, computational modeling successfully reproduced the experimentally observed primary KIE. acs.org The calculated KIE of 3.1 was in good agreement with the experimental value of 3.7. The calculations also provided crucial geometric information about the transition state, showing a nearly linear arrangement for the hydrogen atom transfer (∠Cl-H-Cl = 173°), which explains the large magnitude of the KIE. acs.org Such computational insights are critical for a complete mechanistic understanding, as they allow for the visualization of fleeting transition states that cannot be observed directly through experiment. nih.gov

| Functional | Basis Set | Predicted Cl-KIE | Reference |

|---|---|---|---|

| MN15-L | def2-TZVP | 1.010 | rsc.org |

| PBE0-D3(BJ) | 6-31+G(d) | ~1.010 - 1.012 | rsc.org |

| M06-D3(0) | 6-31+G(d) | ~1.010 - 1.012 | rsc.org |

| HSE06-D3(BJ) | 6-31+G(d) | ~1.010 - 1.012 | rsc.org |

Environmental Tracing and Fate Studies Utilizing Vinyl Chloride D3

Assessment of Environmental Transport and Distribution Pathways of Vinyl Chloride-d3

The environmental transport and distribution of this compound are governed by the same physicochemical properties as unlabeled vinyl chloride. As a volatile organic compound (VOC), its movement is dictated by its high vapor pressure and Henry's Law constant, which facilitate rapid partitioning from water and soil into the atmosphere. cdc.govtoxicdocs.orgnj.gov

Once released into the environment, vinyl chloride's high mobility in soil allows it to leach into groundwater, potentially contaminating aquifers. cdc.govnaturvardsverket.se Its primary transport pathway is through the air, but it is also spread via water. naturvardsverket.se In aquatic systems, volatilization is the most significant transport process, with half-lives estimated to be as short as a few hours in a river and a couple of days in a pond. cedre.frpvc.org This rapid transfer from water to the atmosphere is a key feature of its environmental distribution. nj.gov

The physical properties that determine these pathways are summarized in the table below. The properties of this compound are nearly identical to those of vinyl chloride, making it an effective tracer.

| Property | Value | Significance for Environmental Transport |

| Molecular Formula | C₂D₃Cl | Deuterated form used as a tracer. |

| Boiling Point | -13.9°C | Exists as a gas under standard conditions, promoting atmospheric transport. pvc.org |

| Vapor Pressure | 2,660 mmHg at 25°C | High volatility leads to rapid evaporation from surfaces. cdc.gov |

| Water Solubility | 1.1 g/L at 25°C | Moderate solubility allows for transport in water, but volatilization is dominant. nj.gov |

| Henry's Law Constant | 0.0278 atm-m³/mol | Indicates a strong tendency to partition from water to air. cdc.gov |

| Soil Mobility | High | Prone to leaching from soil into groundwater. toxicdocs.orgnaturvardsverket.se |

Biotransformation and Abiotic Degradation Pathway Elucidation of this compound in Environmental Systems

Understanding the degradation of vinyl chloride is essential for remediation. This compound is used in studies to elucidate these transformation pathways, which include both biological and non-biological processes.

Abiotic degradation in the atmosphere occurs primarily through reaction with photochemically produced hydroxyl radicals, with a half-life of approximately 1.5 days. toxicdocs.org This reaction breaks down the molecule into products such as chloroacetaldehyde, formyl chloride, and hydrogen chloride. toxicdocs.org In water, while generally resistant to hydrolysis, photodegradation can occur in the presence of substances like humic acids. toxicdocs.org Abiotic degradation can also contribute to the attenuation of vinyl chloride in certain anaerobic groundwater environments, particularly in the presence of iron sulfide (B99878) minerals. epa.gov

Biotransformation, or biodegradation, is a key process in the natural attenuation of vinyl chloride. It can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. cedre.fr

Aerobic degradation: Certain microorganisms, such as Mycobacterium and Nocardioides species, can use vinyl chloride as a source of carbon and energy, breaking it down into harmless products. nih.govnih.gov

Anaerobic degradation: Under anaerobic conditions, vinyl chloride can be broken down through a process called reductive dechlorination, where other bacteria sequentially replace chlorine atoms with hydrogen, ultimately forming ethene. epa.govuni-halle.de Anaerobic biodegradation can be slow but can reach high efficiency over time. cedre.fr

Aerobic and Anaerobic Degradation Mechanism Identification Using Isotopic Fractionation

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for tracking biodegradation. During metabolic processes, microorganisms preferentially break down molecules containing lighter isotopes (e.g., ¹²C) over those with heavier isotopes (e.g., ¹³C). This results in the remaining, undegraded contaminant becoming enriched in the heavier isotope. The extent of this isotopic fractionation is different for various degradation pathways and can be used to identify which mechanism is active at a contaminated site.

Studies have shown significant carbon isotope fractionation during both aerobic and anaerobic degradation of vinyl chloride. nih.govnih.gov The magnitude of this fractionation, expressed as an enrichment factor (ε), differs between the two processes.

Aerobic Degradation: The enrichment factors for aerobic assimilation of vinyl chloride by various bacterial strains are consistently observed. nih.govnih.gov The kinetic isotope effects (KIEs) associated with aerobic degradation are generally smaller than those for anaerobic degradation. nih.gov

Anaerobic Degradation: Reductive dechlorination typically results in larger carbon isotope enrichment factors compared to aerobic oxidation. nih.govresearchgate.net

This difference in fractionation provides a basis for distinguishing between aerobic and anaerobic degradation pathways in the field. nih.govresearchgate.net

| Degradation Pathway | Organism/Condition | Carbon Isotope Enrichment Factor (εC) | Reference |

| Aerobic Oxidation | Mycobacterium sp. Strain JS60 | -8.2 ± 0.1 ‰ | nih.gov |

| Aerobic Oxidation | Nocardioides sp. Strain JS614 | -7.0 ± 0.3 ‰ | nih.gov |

| Aerobic Oxidation | Mixed Culture (Metabolic) | -5.4 ± 0.4 ‰ | nih.gov |

| Anaerobic Reductive Dechlorination | Dehalococcoides mccartyi strain BTF08 | -23.9 ± 1.1 ‰ | uni-halle.de |

| Anaerobic Reductive Dechlorination | Mixed Culture | -18.3 ± 0.2‰ to -42.4 ± 0.7‰ | researchgate.net |

Isotope Probing Techniques for Microbial Community Analysis in this compound Degradation

Stable Isotope Probing (SIP) is a molecular technique used to identify the specific microorganisms responsible for degrading a contaminant within a complex environmental sample. covenantuniversity.edu.ngutrgv.edunih.gov In a typical SIP study for vinyl chloride degradation, a substrate labeled with a heavy isotope (e.g., ¹³C-vinyl chloride) is introduced into a microcosm containing soil or water from a contaminated site. nih.gov

Microorganisms that actively consume the labeled vinyl chloride will incorporate the heavy isotope into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs). utrgv.eduresearchgate.net This "heavy" labeled biomass can then be separated from the "light" unlabeled biomass of other microbes through density-gradient ultracentrifugation. nih.govcovenantuniversity.edu.ng By sequencing the DNA from the heavy fraction, researchers can identify the specific species that are actively degrading the contaminant. nih.govutrgv.edu

A study using ¹³C-labeled vinyl chloride successfully identified not only the known vinyl chloride-assimilating genus Nocardioides but also other novel microorganisms, including Brevundimonas, Tissierella, and Rhodoferax, as being responsible for carbon uptake from vinyl chloride. nih.gov This demonstrates the power of SIP to expand our knowledge of the key microbial players in bioremediation. nih.gov

Tracing Source Attribution and Dispersion Patterns Using this compound Isotopic Signatures

While this compound is used as an intentional tracer, the principles of isotope analysis can also be applied to the naturally occurring stable isotopes in unlabeled vinyl chloride to attribute sources and understand dispersion. The isotopic signature (the ratio of stable isotopes like ¹³C/¹²C and ³⁷Cl/³⁵Cl) of vinyl chloride can vary depending on its manufacturing process and the source materials used. This initial signature acts as a fingerprint for a specific source of contamination.

As the contaminant plume moves through the subsurface and undergoes degradation, the isotopic signature changes predictably due to the fractionation effects described in section 5.2.1. By measuring the isotopic composition of vinyl chloride at various points in a plume, it is possible to:

Distinguish between multiple sources: If two overlapping plumes originate from different sources, they may have distinct initial isotopic signatures.

Track the extent of degradation: The degree of isotope enrichment in the remaining contaminant is proportional to the amount of degradation that has occurred.

Differentiate degradation from dilution: A decrease in contaminant concentration can be due to either degradation or simple mixing and dispersion. Isotopic analysis can distinguish between these processes, as degradation enriches the heavy isotopes while dilution does not alter the isotopic ratio.

This approach, combining source-specific isotopic signatures with an understanding of fractionation during transport and degradation, allows for a more robust conceptual site model, aiding in the design of effective remediation strategies. uni-halle.de

Methodologies for Sampling and Analysis of this compound in Environmental Compartments (Air, Water, Soil)

Accurate quantification of this compound requires specialized sampling and analytical methods tailored to different environmental media.

Sampling:

Air: Ambient air samples are typically collected using evacuated canisters or by drawing air through sorbent tubes that trap volatile compounds. nih.gov

Water: Water samples are collected in vials with zero headspace to prevent the volatile compound from escaping.

Soil: Soil samples for volatile analysis are collected using methods that minimize disturbance and loss of volatiles. Soil gas sampling, where vapor is collected from the unsaturated zone of the soil, is also a common technique. clu-in.org

Analysis: The standard method for analyzing vinyl chloride and its deuterated analogue is Gas Chromatography coupled with Mass Spectrometry (GC/MS). shimadzu.com A widely used, high-precision technique is isotope dilution GC/MS, as outlined in EPA Method 1624.

In this method:

A known amount of a stable, isotopically labeled compound, such as this compound, is added to the environmental sample as a surrogate standard. epa.gov

Volatile compounds are removed from the sample matrix using a purge-and-trap system.

The extracted compounds are separated on a gas chromatograph and detected by a mass spectrometer. The mass spectrometer distinguishes between the native vinyl chloride and the this compound standard based on their difference in molecular weight. researchgate.netshimadzu.com

Because the labeled standard experiences the same sample preparation and analysis effects as the target analyte, its recovery can be used to accurately correct for any analytical variability or losses, resulting in highly reliable quantification.

| Environmental Compartment | Sampling Method | Analytical Method | Key Considerations |

| Air | Evacuated Canisters, Sorbent Tubes | GC/MS | Preventing sample loss and contamination during collection and transport. |

| Water | Zero-Headspace Vials | Purge-and-Trap GC/MS, Isotope Dilution GC/MS | Samples must be preserved (e.g., with acid) and kept cool to prevent degradation. epa.gov |

| Soil | Core Samplers, Soil Gas Probes | Purge-and-Trap GC/MS, Headspace GC/MS | Minimizing volatile loss during sampling is critical. Analysis often involves creating a soil/water slurry. clu-in.org |

Advanced Spectroscopic Characterization Techniques and Theoretical Studies of Vinyl Chloride D3

Advanced Vibrational Spectroscopy (FTIR, Raman) for Structural Research of Vinyl Chloride-d3 and its Derivatives

The vibrational properties of this compound have been extensively studied using Fourier-transform infrared (FTIR) and Raman spectroscopy. These techniques provide detailed insights into the molecular structure and bonding of the molecule and its derivatives.

The infrared spectrum of this compound has been recorded and analyzed in comparison to its non-deuterated counterpart. researchgate.netcapes.gov.br A normal coordinate analysis, employing the GF matrix method with a Urey-Bradley type force field for planar vibrations and a modified valence-type potential for non-planar vibrations, has been successfully applied. researchgate.net The force constants determined from the spectra of vinyl chloride, vinyl chloride-α-d1, and this compound were found to accurately predict the spectra of other deuterated and non-deuterated vinyl chloride species. researchgate.net This indicates a high degree of transferability of the force field across different isotopologues.

Studies on poly(vinyl chloride) (PVC) and its derivatives provide context for the vibrational modes observed in the monomer. For instance, in PVC, characteristic FTIR absorption peaks are associated with C-Cl stretching, as well as CH and CH₂ bending and rocking modes. iieta.org The dehydrochlorination of PVC can lead to the formation of C=C double bonds, which are also observable in the IR spectrum. iieta.orgmdpi.com

Raman spectroscopy has also been employed to study the vibrational modes of vinyl chloride and its derivatives. mdpi.com In a study on PVC spheres, changes in the Raman spectra, including shifts in the positions of various bands, were observed compared to PVC grains. mdpi.com These shifts were attributed to partial dehydrochlorination, leading to the formation of ClCH=CH–, CH₂=CCl–, and/or –CH=CCl– units. mdpi.com

The vibrational modes of the vinyl-d3 radical, which can be generated from this compound, have been identified through time-resolved IR emission spectroscopy. nih.gov Key assigned modes for the C₂D₃ radical include the CD₂ symmetric bend at 1060 cm⁻¹, the CD₂ asymmetric + α-CD bend at 820 cm⁻¹, and the CD₂ + α-CD symmetric out-of-plane (oop) bend at 728 cm⁻¹. nih.gov

Table 1: Assigned Vibrational Modes for the C₂D₃ Radical nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) |

| CD₂ symmetric bend (ν₅) | 1060 |

| CD₂ asymmetric + α-CD bend (ν₆) | 820 |

| CD₂ + α-CD symmetric oop bend (ν₈) | 728 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution and Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for determining the isotopic purity and the distribution of deuterium atoms within the this compound molecule. rsc.orgrsc.org Both proton (¹H) and deuterium (²H) NMR are employed for this purpose.

The primary reason for using deuterated solvents in NMR is to avoid large solvent signals that would obscure the signals of the analyte. labinsights.nl However, when analyzing a deuterated compound like this compound, the focus shifts to quantifying the degree of deuteration and identifying any residual protons. ²H NMR is particularly effective for verifying the success of deuteration, as a deuterated compound will exhibit a strong peak in the ²H spectrum but not in the ¹H spectrum. wikipedia.org

For purity assessment, ¹H NMR with an internal standard of known concentration can provide information on the degree of deuteration and the presence of any proton-containing impurities. researchgate.net The chemical purity is closely related to isotopic purity, and any impurities can often be identified and quantified through their NMR signals. neofroxx.com The use of high-field NMR instruments generally requires solvents with higher isotopic purity for optimal results. neofroxx.com

Solid-state ²H NMR has been used to study the structure and dynamics of deuterated polymers like poly(this compound) (PVC-d3). acs.org In such studies, the ²H NMR spectrum is sensitive to chain mobility, allowing for the separate observation of signals from amorphous and crystalline regions. acs.org

Table 2: Typical Specifications for Commercial this compound isotope.com

| Property | Value |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥99% (CP) |

| Stabilizer | Hydroquinone |

Mass Spectrometry Fragmentation Patterns and Isotope Ratio Analysis of this compound

Mass spectrometry (MS) is a fundamental technique for the analysis of this compound, providing information on its molecular weight, fragmentation patterns, and isotopic composition. This compound is often used as an internal standard in quantitative analysis of vinyl chloride using gas chromatography-mass spectrometry (GC-MS). google.comepa.govpublisso.de

The molecular weight of this compound is approximately 65.52 g/mol . The mass shift of M+3 compared to the non-deuterated vinyl chloride (molecular weight ~62.50 g/mol ) is a key indicator of the presence of three deuterium atoms. nih.gov High-resolution mass spectrometry (HR-MS) is particularly valuable for determining the precise mass and, consequently, the isotopic enrichment of deuterated compounds. rsc.orgrsc.org

In electron ionization (EI) mass spectrometry, vinyl chloride undergoes fragmentation. The mass spectrum of non-deuterated vinyl chloride shows a prominent molecular ion peak at m/z 62 and another significant peak at m/z 64 due to the natural abundance of the ³⁷Cl isotope. nih.gov Other notable fragments appear at m/z 26 and 25. nih.gov For this compound, the fragmentation pattern would be shifted according to the presence of deuterium atoms. The molecular ion would be expected at m/z 65 (for ³⁵Cl) and m/z 67 (for ³⁷Cl).

Isotope dilution GC-MS is a common method for the quantification of volatile organic compounds, including vinyl chloride. In this technique, a known amount of the isotopically labeled standard, such as this compound, is added to the sample. The ratio of the response of the native analyte to the labeled standard is used for quantification, which corrects for variability in the analytical procedure. In such analyses, specific ions are monitored for both the analyte and the standard. For vinyl chloride, m/z 62 is often used, while for this compound, a corresponding deuterated fragment ion would be monitored. publisso.de

The combination of MS and NMR provides a powerful approach for the comprehensive characterization of deuterated compounds, confirming both the level of isotopic enrichment and the structural integrity of the molecule. rsc.orgrsc.orgomicronbio.com

Table 3: Key Mass Spectrometry Data for this compound nih.gov

| Property | Value |

| Molecular Weight | 65.52 g/mol |

| Exact Mass | 65.0111580 Da |

| Mass Shift vs. C₂H₃Cl | M+3 |

Ab Initio and Density Functional Theory (DFT) Calculations for this compound Structure and Energetic Properties in Reaction Pathways

Ab initio and Density Functional Theory (DFT) calculations are powerful computational tools for investigating the geometric structure, vibrational frequencies, and energetic properties of this compound. These theoretical methods provide insights that complement experimental findings.

Ab initio calculations have been used to determine the equilibrium geometries, vibrational frequencies, and excitation energies of vinyl chloride and its isotopologues. researchgate.netuoa.gr Methods such as Møller-Plesset perturbation theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), and Multi-Reference Configuration Interaction (MRCI) with appropriate basis sets (e.g., 6-311++G**) have been employed. researchgate.netuoa.gr The calculated vibrational frequencies can be compared with experimental data from FTIR and Raman spectroscopy to validate the theoretical models. uoa.gr For instance, the vibrational frequencies for the ground state of vinyl chloride calculated with the MP2 method and scaled by a factor of 0.975 show good agreement with experimental values. uoa.gr

DFT methods have also been widely applied to study vinyl chloride and related systems. doi.orgtiu.edu.iq Various functionals, such as PBE0, M06-2X, ωB97XD, and B3LYP-D3, combined with basis sets like 6-311G(d), have been used to optimize geometries and calculate electronic properties. doi.orgtiu.edu.iq DFT calculations have been used to investigate the interaction of vinyl chloride with other molecules and surfaces, for example, its adsorption on boron nitride nanotubes. doi.orgtiu.edu.iq These studies provide information on adsorption energies and changes in electronic structure upon interaction.

Theoretical calculations are also crucial for understanding reaction pathways involving vinyl chloride. For example, the photodissociation dynamics of vinyl chloride have been investigated using ab initio potential energy surfaces. nih.gov These studies have helped to elucidate the mechanisms of C-Cl bond cleavage upon photoexcitation. nih.gov Similarly, DFT and MP2 calculations have been used to study the mechanisms of reactions like the haloboration of alkynes, which can lead to vinyl halide products. acs.org

The combination of different theoretical methods allows for a more robust understanding of the system. For instance, single-point energy calculations using high-level methods like DLPNO-CCSD(T) can be performed on geometries optimized with DFT to obtain more accurate reaction and activation energies. acs.org

Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Vinyl Chloride uoa.gr

| Mode | Symmetry | Calculated (Scaled MP2) | Experimental |

| ν₁ | A' | 3033 | 3031 |

| ν₂ | A' | 3119 | 3123 |

| ν₃ | A' | 1609 | 1608 |

| ν₄ | A' | 1369 | 1369 |

| ν₅ | A' | 1276 | 1277 |

| ν₆ | A' | 1032 | 1031 |

| ν₇ | A' | 896 | 896 |

| ν₈ | A' | 705 | 720 |

| ν₉ | A' | 398 | 400 |

| ν₁₀ | A'' | 3081 | 3086 |

| ν₁₁ | A'' | 942 | 942 |

| ν₁₂ | A'' | 620 | 620 |

Emerging Research Directions and Methodological Innovations Involving Vinyl Chloride D3

Application of Vinyl Chloride-d3 in Novel Material Science Research as a Molecular Probe

The deuterated analogue of vinyl chloride, this compound (D2C=CDCl), is finding increasing application as a molecular probe in materials science research. Its unique isotopic signature allows for detailed investigations into polymer structure, dynamics, and degradation mechanisms, which are often challenging to elucidate using conventional non-deuterated materials. The primary application of vinyl chloride is in the production of polyvinyl chloride (PVC), a versatile and widely used polymer. westlake.com By incorporating this compound into PVC synthesis, researchers can create labeled polymer chains that act as tracers, enabling the study of molecular-level phenomena.

One area of significant interest is the study of polymer-plasticizer interactions. For instance, solid-state 13C CP/MAS NMR spectroscopy has been used to study the interaction between PVC and the plasticizer bis(2-ethylhexyl) phthalate (B1215562) (DOP). acs.org The study revealed strong hydrogen-bonding interactions between the ester group of DOP and the CHCl group of PVC. acs.org Employing this compound in similar studies could provide even more detailed insights into the dynamics of these interactions by allowing for the use of techniques like deuterium (B1214612) NMR spectroscopy.

Furthermore, this compound can be instrumental in understanding the degradation of PVC under various environmental stressors, such as UV light. researchgate.net By tracking the fate of the deuterated segments, researchers can gain a clearer picture of the chemical reactions involved in degradation, including dehydrochlorination and the formation of various byproducts. researchgate.netosti.gov This knowledge is crucial for developing more durable and environmentally stable PVC materials. The use of this compound as a molecular probe also extends to the study of novel composite materials where PVC is a component, allowing for a detailed analysis of the interface between the polymer matrix and fillers or reinforcing agents.

Integration of this compound into Advanced Analytical Platforms beyond Standardized Methods

This compound serves as a critical internal or surrogate standard in advanced analytical platforms for the detection and quantification of its non-deuterated counterpart, vinyl chloride, a significant environmental pollutant. isotope.comisotope.com Standard methods for vinyl chloride analysis, such as those approved by the U.S. Environmental Protection Agency (EPA) like Method 524.2, often employ gas chromatography (GC) coupled with mass spectrometry (MS). canada.ca The use of a deuterated standard like this compound in these methods is essential for accurate quantification, as it behaves almost identically to the analyte during extraction and analysis but is distinguishable by its mass.

Beyond these standardized methods, this compound is being integrated into more sophisticated analytical techniques. For example, thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) is a powerful method for analyzing volatile organic compounds in air samples. publisso.de In such setups, this compound can be used for calibration and to correct for matrix effects and variations in instrument response, leading to higher accuracy and lower detection limits. publisso.de The use of a mass spectrometric detector is often preferred due to its high selectivity. publisso.de

Advanced spectroscopic techniques also benefit from the use of isotopically labeled molecules like this compound. In photodissociation studies, for instance, partially deuterated vinyl chloride has been used to elucidate the reaction mechanisms, revealing that a significant portion of HCl fragments are produced via a three-center elimination pathway. researchgate.net These fundamental studies, enabled by the specific isotopic labeling, provide a deeper understanding of the molecule's behavior upon excitation, which has implications for atmospheric chemistry and material degradation processes.

Below is a table summarizing some analytical methods where this compound is or could be applied:

| Analytical Technique | Application of this compound | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal/Surrogate Standard | Accurate quantification of vinyl chloride in environmental samples. canada.ca |

| Thermal Desorption-GC-MS (TD-GC-MS) | Calibration Standard | High-accuracy analysis of volatile organic compounds in air. publisso.de |

| Photodissociation Dynamics Studies | Isotopic Tracer | Elucidation of molecular fragmentation pathways. researchgate.net |

| Solid-State Nuclear Magnetic Resonance (NMR) | Molecular Probe | Studying polymer dynamics and interactions in materials like PVC. acs.org |

Theoretical Predictions for New Reaction Pathways Involving this compound and Analogues

Computational chemistry and theoretical predictions are playing an increasingly important role in understanding the reaction pathways of molecules like vinyl chloride and its deuterated analogues. Density Functional Theory (DFT) is a prominent computational method used to investigate these reactions. For example, DFT calculations have been employed to study the interactions between vinyl chloride and various nanomaterials, such as carbon nanotubes (CNT), to explore potential applications in nanosensor design. researchgate.net These studies use functionals like B3LYP-D3 and ωB97XD to model the system and predict interaction energies and geometries. researchgate.net Similar theoretical approaches can be applied to this compound to understand how isotopic substitution might influence these interactions.

Theoretical studies are also crucial for predicting new reaction pathways that are difficult to observe experimentally. For instance, the thermal decomposition of vinyl chloride and its polymer, PVC, involves complex radical chain mechanisms. ou.edu Computational models can simulate these high-energy processes and predict the formation of various products and intermediates. osti.gov By substituting hydrogen with deuterium in the models (i.e., using this compound), researchers can investigate kinetic isotope effects, which can provide valuable information about the rate-determining steps and transition state geometries of these reactions.

Furthermore, theoretical predictions are being used to explore novel synthetic routes and polymerization reactions. The controlled radical polymerization of vinyl chloride is a challenging area of research. researchgate.net Computational studies can help in designing new catalysts and initiators by predicting their reactivity and selectivity. For instance, DFT calculations have been used to investigate the mechanism of copper-catalyzed homolytic processes in the presence of vinyl chloride. researchgate.net Applying these theoretical tools to this compound could lead to the development of new polymerization methods for creating isotopically labeled polymers with specific properties.

The table below outlines some computational methods and their applications in studying vinyl chloride and its analogues:

| Computational Method | Application | Research Area |

| Density Functional Theory (DFT) | Studying intermolecular interactions | Nanosensor development researchgate.net |

| DFT | Investigating reaction mechanisms | Polymer degradation osti.gov, Catalysis researchgate.net |

| Ab initio calculations | Exploring potential energy surfaces | Photodissociation dynamics researchgate.net |

| Molecular Dynamics (MD) | Simulating polymer chain dynamics | Material properties prediction |

Interdisciplinary Research Incorporating this compound as a Molecular Probe in Complex Chemical Systems

The application of this compound as a molecular probe extends into various interdisciplinary research fields, bridging chemistry, biology, and environmental science. In environmental studies, for example, this compound is essential for tracing the fate and transport of vinyl chloride contamination in complex matrices like soil and groundwater. Its use as an isotopic tracer allows for precise monitoring of biodegradation and abiotic degradation processes, helping to develop more effective remediation strategies.

In the field of toxicology and biomedical research, understanding the metabolic pathways of vinyl chloride is crucial due to its carcinogenicity. oecd.org While direct studies with this compound in biological systems are limited in the provided context, the principles of using isotopically labeled compounds are well-established. Such studies could involve administering this compound to animal models and then using advanced analytical techniques like mass spectrometry to identify and quantify deuterated metabolites. This would provide unambiguous evidence of the metabolic fate of the compound, helping to elucidate the mechanisms of toxicity.

The development of novel molecular probes for biological imaging and sensing is another area where the principles demonstrated with other molecules could be applied. acs.orgwisconsin.edu While this compound itself is not a fluorescent probe, it can be incorporated into larger molecular assemblies or nanoparticles that are designed for specific sensing or imaging applications. researchgate.net For instance, research on luminescent lanthanide probes for nucleic acid recognition and cellular imaging highlights the sophisticated design of molecular probes for biological systems. acs.org The isotopic label in such a system could provide a secondary channel of information, for example, through mass spectrometry-based methods, in conjunction with the primary optical signal.

Q & A

Q. What are the critical considerations for synthesizing and characterizing vinyl chloride-d3 in laboratory settings?

Methodological Answer: Synthesis of this compound typically involves deuterium substitution via catalytic exchange reactions or specialized deuteration protocols. Key steps include:

- Deuteration Control : Ensuring >99% isotopic purity using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) for validation .

- Safety Protocols : Handling under inert atmospheres (e.g., nitrogen) to prevent degradation, with storage at ≤-20°C to minimize volatilization .

- Characterization : Quantify deuteration levels via FTIR (C-D stretching at ~2100–2200 cm⁻¹) and compare with non-deuterated analogs to confirm isotopic integrity .

Q. How should researchers optimize analytical methods for detecting trace this compound in environmental or biological matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase microextraction (SPME) for volatile compound isolation, paired with methanol stabilization to prevent analyte loss .

- Instrumentation : High-resolution GC-MS with electron capture detection (ECD) enhances sensitivity for chlorinated compounds. Calibrate with deuterated internal standards (e.g., d₃-labeled analogs) to correct matrix effects .

- Validation : Include recovery studies (spiked samples) and limit of detection (LOD) assessments (≤0.01 ppm) to ensure reproducibility .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence reaction kinetics or metabolic pathways in mechanistic studies?

Methodological Answer: Deuterium’s kinetic isotope effect (KIE) alters reaction rates, particularly in bond-breaking steps (e.g., C-Cl cleavage). For example:

- Metabolic Studies : Compare in vitro hepatic microsomal degradation rates of this compound vs. non-deuterated forms. KIE values >2 indicate rate-limiting steps involving C-H/D bond breaking .

- Computational Modeling : Use density functional theory (DFT) to simulate isotopic effects on activation energies, validated against experimental Arrhenius plots .

Q. How can researchers resolve contradictions in toxicity data for this compound across different experimental models?

Methodological Answer: Discrepancies often arise from variations in exposure pathways or model systems. Strategies include:

- Dose-Response Harmonization : Normalize data using body-weight scaling (e.g., mg/kg/day) and adjust for interspecies metabolic differences .

- Biomarker Validation : Measure urinary thioethers or S-phenylmercapturic acid (S-PMA) as biomarkers of exposure, correlating results across in vivo and in vitro systems .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, identifying outliers via funnel plots .

Q. What computational approaches are most effective for predicting this compound’s physicochemical behavior in novel environments?

Methodological Answer:

- QSAR/QSPR Modeling : Train models using datasets from deuterated analogs to predict properties like logP (lipophilicity) and Henry’s Law constants .

- Molecular Dynamics (MD) : Simulate diffusion coefficients in aqueous systems, validated against experimental headspace gas chromatography data .

- Uncertainty Quantification : Report confidence intervals for predictions to address variability in deuterium’s isotopic effects .

Methodological Best Practices

- Literature Search Optimization : Use keyword combinations (e.g., “this compound” + “isotope effect” + “toxicokinetics”) across PubMed, SciFinder, and IARC monographs to avoid redundancy .

- Reproducibility : Document experimental protocols in lab notebooks with raw data archiving (e.g., Open Science Framework) and cite primary sources for spectral libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.